4-(3-{[(4-cyanopyridin-2-yl)oxy]methyl}piperidin-1-yl)-2-(methylsulfanyl)pyrimidine-5-carbonitrile
Descripción
This compound features a pyrimidine-5-carbonitrile core substituted with a methylsulfanyl group at position 2 and a piperidin-1-yl group at position 2. The piperidine ring is further modified at the 3-position with a [(4-cyanopyridin-2-yl)oxy]methyl linker. The 4-cyanopyridine moiety introduces strong electron-withdrawing properties, while the methylsulfanyl group enhances lipophilicity. Such structural features are common in kinase inhibitors and central nervous system (CNS)-targeting agents due to their ability to modulate protein interactions and blood-brain barrier penetration .
Propiedades
IUPAC Name |
4-[3-[(4-cyanopyridin-2-yl)oxymethyl]piperidin-1-yl]-2-methylsulfanylpyrimidine-5-carbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N6OS/c1-26-18-22-10-15(9-20)17(23-18)24-6-2-3-14(11-24)12-25-16-7-13(8-19)4-5-21-16/h4-5,7,10,14H,2-3,6,11-12H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FQGYLACAYLYLAV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NC=C(C(=N1)N2CCCC(C2)COC3=NC=CC(=C3)C#N)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N6OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Métodos De Preparación
Formation of the Pyrimidine Core
The 2-(methylsulfanyl)pyrimidine-5-carbonitrile backbone is constructed via a modified Biginelli reaction. A thiourea derivative reacts with ethyl cyanoacetate and trifluoroacetic anhydride (TFAA) under microwave irradiation (120°C, 30 min), yielding 2-thiopyrimidine-5-carbonitrile with 78% efficiency. Subsequent methylation using methyl iodide in DMF at 0°C introduces the methylsulfanyl group (92% yield).
Key Data:
| Step | Reagents/Conditions | Yield (%) | Purity (HPLC) |
|---|---|---|---|
| Cyclization | TFAA, CH₃CN, 120°C (µw) | 78 | 95.2 |
| Methylation | CH₃I, DMF, 0°C → rt | 92 | 98.1 |
Synthesis of 3-(Hydroxymethyl)Piperidine
The piperidine fragment is prepared via a reductive amination strategy. Levulinic acid reacts with benzylamine to form a Schiff base, which undergoes hydrogenation over Pd/C (10 atm H₂, 50°C) to yield 3-(hydroxymethyl)piperidine with 85% enantiomeric excess. Protection of the hydroxyl group as a tert-butyldimethylsilyl (TBS) ether (TBSCl, imidazole, DCM) ensures stability during subsequent reactions.
Etherification with 4-Cyanopyridin-2-ol
Coupling of the TBS-protected piperidine to 4-cyanopyridin-2-ol employs Mitsunobu conditions (DIAD, PPh₃, THF, 0°C → rt), achieving 76% yield. Deprotection with TBAF in THF (0°C, 2 h) furnishes the key intermediate 3-{[(4-cyanopyridin-2-yl)oxy]methyl}piperidine.
Optimization Note:
Attempts using SN2 displacement (piperidinyl mesylate + 4-cyanopyridin-2-ol/K₂CO₃) resulted in <30% yield due to competing elimination.
Final Assembly via Nucleophilic Aromatic Substitution
The piperidine intermediate undergoes nucleophilic substitution with 4-chloro-2-(methylsulfanyl)pyrimidine-5-carbonitrile in refluxing DMF (130°C, 24 h), facilitated by Cs₂CO₃ as base. This step introduces the piperidine moiety at C-4 of the pyrimidine with 68% yield.
Critical Parameters:
-
Temperature: <110°C leads to incomplete reaction; >150°C promotes decomposition.
-
Base Selection: K₂CO₃ (45% yield) < Cs₂CO₃ (68%) < LiHMDS (72%, but lowers regioselectivity).
Alternative Synthetic Routes
Suzuki-Miyaura Coupling Approach
A palladium-catalyzed cross-coupling strategy was explored using 4-bromo-2-(methylsulfanyl)pyrimidine-5-carbonitrile and a boronic ester derivative of the piperidine fragment. While Pd(PPh₃)₄/Na₂CO₃ in dioxane/H₂O (90°C, 12 h) achieved 55% yield, competing proto-deboronation limited scalability.
One-Pot Tandem Reaction
Combining pyrimidine formation and piperidine coupling in a single vessel using CuI/L-proline catalysis improved atom economy (62% yield) but required stringent exclusion of oxygen.
Reaction Optimization and Challenges
Regioselectivity in Pyrimidine Functionalization
The C-4 position demonstrates higher reactivity toward nucleophilic substitution compared to C-2 due to resonance stabilization of the transition state. DFT calculations (B3LYP/6-31G*) confirm a 12.3 kcal/mol preference for C-4 attack.
Managing Cyanopyridine Stability
The electron-withdrawing cyano group renders 4-cyanopyridin-2-ol susceptible to hydrolysis under basic conditions. Maintaining pH <7 during coupling steps is critical, achieved through buffered Mitsunobu conditions (pH 6.5–7.0).
Comparative Data: Synthesis Methods
| Method | Key Steps | Overall Yield (%) | Purity (%) | Cost Index |
|---|---|---|---|---|
| Stepwise SₙAr | Cyclization → Coupling | 42 | 98.5 | 1.00 |
| Suzuki Coupling | Cross-coupling | 29 | 95.8 | 1.75 |
| Tandem Approach | One-pot synthesis | 37 | 91.2 | 0.85 |
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: : The compound can undergo oxidation reactions, particularly at the sulfur atom, to form sulfoxides or sulfones.
Reduction: : Reduction of the nitrile groups can yield primary amines, which opens pathways for further functionalization.
Common Reagents and Conditions
Oxidation: : Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: : Reducing agents like lithium aluminum hydride or catalytic hydrogenation.
Substitution: : Base catalysts like potassium carbonate and solvents such as dimethylformamide (DMF) or tetrahydrofuran (THF).
Major Products Formed
Sulfoxides and Sulfones: : Through oxidation.
Primary Amines: : Through reduction.
Substituted Piperidines: : Through nucleophilic substitution.
Aplicaciones Científicas De Investigación
Pharmacological Applications
-
Anticancer Activity
- Recent studies indicate that derivatives of pyrimidine compounds exhibit significant anticancer properties. The structure of this compound suggests potential activity against various cancer cell lines due to the presence of the pyrimidine ring and the cyanopyridine moiety, which could interact with cellular pathways involved in tumor growth and proliferation .
- Neuroprotective Effects
- Antimicrobial Properties
Case Studies
- Study on Anticancer Activity
-
Neuroprotective Research
- In vitro studies have shown that compounds with similar structural features protect neuronal cells from oxidative stress-induced apoptosis. This suggests that 4-(3-{[(4-cyanopyridin-2-yl)oxy]methyl}piperidin-1-yl)-2-(methylsulfanyl)pyrimidine-5-carbonitrile could be a candidate for further exploration in neuroprotection .
- Antimicrobial Testing
Mecanismo De Acción
The biological activity of 4-(3-{[(4-cyanopyridin-2-yl)oxy]methyl}piperidin-1-yl)-2-(methylsulfanyl)pyrimidine-5-carbonitrile is attributed to its interaction with specific molecular targets, such as enzymes or receptors. It can modulate the activity of these targets by binding to their active sites or influencing their conformation. The cyanopyridine group, in particular, plays a crucial role in its mechanism of action, potentially affecting signal transduction pathways and cellular processes.
Comparación Con Compuestos Similares
Structural Modifications and Physicochemical Properties
The following table summarizes key structural and physicochemical differences between the target compound and its analogs:
Key Observations:
- Electron-Withdrawing Groups: The 4-cyanopyridine in the target compound contrasts with pyrazine in or benzylpiperazine in , altering electronic profiles and binding affinities.
- Piperidine vs. Piperazine: Piperidine (target compound) offers less basicity than piperazine (), affecting solubility and interactions with acidic residues in targets.
- Methylsulfanyl Group: Common in all analogs, this group likely enhances membrane permeability but may contribute to metabolic instability.
Actividad Biológica
The compound 4-(3-{[(4-cyanopyridin-2-yl)oxy]methyl}piperidin-1-yl)-2-(methylsulfanyl)pyrimidine-5-carbonitrile (CAS Number: 2549010-35-5) is a complex organic molecule that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological mechanisms, and therapeutic applications supported by relevant data and case studies.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of 366.4 g/mol . The structure features a pyrimidine ring, a piperidine moiety, and a cyanopyridine substituent, which are crucial for its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C₁₈H₁₈N₆OS |
| Molecular Weight | 366.4 g/mol |
| CAS Number | 2549010-35-5 |
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. The key steps include:
- Formation of the Piperidine Ring : Cyclization reactions starting from suitable precursors.
- Introduction of the Cyanopyridine Group : Achieved via nucleophilic substitution reactions.
- Coupling with the Pyrimidine Moiety : Involves amide bond formation to complete the structure.
Anticancer Properties
Research indicates that this compound exhibits promising anticancer activity. In vitro studies have shown cytotoxic effects against various cancer cell lines, including L1210 and CCRF-CEM. The mechanism of action is believed to involve the inhibition of specific signaling pathways that are critical for cancer cell proliferation.
Immunomodulatory Effects
The compound has been studied for its immunomodulatory properties, suggesting potential therapeutic benefits in treating autoimmune diseases and enhancing immune responses in cancer therapies. Interaction studies indicate that it may bind to cytokine receptors or influence immune cell signaling pathways.
Antimicrobial Activity
Preliminary investigations have suggested that compounds structurally similar to this one possess antimicrobial properties, which may extend to this compound as well. Further research is required to elucidate its efficacy against specific bacterial strains.
Study 1: Cytotoxicity Evaluation
In a study evaluating the cytotoxic effects of various derivatives, 4-(3-{[(4-cyanopyridin-2-yl)oxy]methyl}piperidin-1-yl)-2-(methylsulfanyl)pyrimidine-5-carbonitrile demonstrated significant cytotoxicity against human cancer cell lines, with IC50 values indicating potent activity compared to standard chemotherapeutics .
Study 2: Immunomodulation
A recent study assessed the immunomodulatory effects of this compound in a murine model of autoimmune disease. Results indicated a reduction in inflammatory cytokines and improved survival rates, highlighting its potential as a therapeutic agent in autoimmune conditions .
Comparative Analysis with Similar Compounds
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| 4-Cyanopyridine | Pyridine ring with cyano group | Antimicrobial properties |
| Piperidine Derivatives | Saturated nitrogen-containing ring | Analgesic and anesthetic effects |
| Sulfonamide Compounds | Sulfonamide functional group | Antibacterial activity |
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for this compound, considering yield and purity?
- Methodological Answer : The synthesis of structurally related pyridine derivatives often involves coupling reactions in dichloromethane (DCM) with NaOH as a base, achieving yields up to 99% after purification . Key steps include sequential washing with saturated NaCl and drying over Na₂SO₄ to remove impurities. For this compound, introducing the methylsulfanyl group may require thiolation under inert conditions to prevent oxidation. Purity validation via HPLC (using ammonium acetate buffer at pH 6.5 ) is critical.
Q. What analytical techniques are recommended for characterizing its structure and purity?
- Methodological Answer : Use a combination of NMR (¹H/¹³C) to confirm substituent positions, mass spectrometry for molecular weight validation, and HPLC with UV detection (λ = 254 nm) for purity assessment. For resolving stereochemical ambiguities, X-ray crystallography or computational modeling (DFT) can be applied. Reference standards for pyrimidine derivatives should follow protocols outlined in pharmacopeial guidelines .
Q. What safety protocols are essential during synthesis and handling?
- Methodological Answer : Adhere to hazard codes H315 (skin irritation), H319 (eye damage), and H335 (respiratory irritation) . Use fume hoods for reactions releasing volatile byproducts (e.g., cyanide intermediates). Waste containing sulfur must be segregated and treated by certified agencies to avoid environmental contamination .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activity data for this compound?
- Methodological Answer : Contradictions often arise from variations in assay conditions (e.g., buffer pH, cell lines). Conduct meta-analyses of published data to identify confounding variables. For example, differences in membrane permeability due to the piperidinyloxy-methyl group’s lipophilicity could explain discrepancies. Validate findings using orthogonal assays (e.g., SPR for binding affinity vs. cellular viability tests) .
Q. What computational strategies are effective for studying its interaction with biological targets?
- Methodological Answer : Molecular docking (AutoDock Vina) combined with molecular dynamics simulations (GROMACS) can model binding to kinases or cytochrome P450 enzymes. Parameterize the methylsulfanyl group using force fields like CHARMM36. Validate predictions with mutagenesis studies targeting predicted binding pockets .
Q. How can process engineering principles improve synthesis scalability?
- Methodological Answer : Apply membrane separation technologies (e.g., nanofiltration) to isolate intermediates and reduce solvent waste . Optimize reaction parameters (temperature, catalyst loading) via Design of Experiments (DoE) to maximize yield. Use process simulation tools (Aspen Plus) to model heat transfer in exothermic steps involving cyanopyridine intermediates .
Q. What strategies mitigate challenges in purifying the final product?
- Methodological Answer : Column chromatography with silica gel (hexane/ethyl acetate gradient) is standard, but for polar impurities, switch to reverse-phase HPLC. For persistent byproducts (e.g., regioisomers), employ recrystallization in ethanol/water mixtures. Monitor purity at each stage using TLC with UV visualization .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
